4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine

Procurement Cost Efficiency Purity Analysis

4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine (CAS 180869-38-9), also known as 2-(methylamino)pyrimidine-4-carboxaldehyde dimethyl acetal, is a substituted pyrimidine derivative with the molecular formula C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol. It is a key building block in organic synthesis, particularly valued for its role as an intermediate in the preparation of more complex heterocyclic compounds for pharmaceutical and agrochemical research.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
CAS No. 180869-38-9
Cat. No. B071783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine
CAS180869-38-9
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCNC1=NC=CC(=N1)C(OC)OC
InChIInChI=1S/C8H13N3O2/c1-9-8-10-5-4-6(11-8)7(12-2)13-3/h4-5,7H,1-3H3,(H,9,10,11)
InChIKeyGVTZVNRRGNBOJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine (CAS 180869-38-9): A Specialized Pyrimidine Intermediate


4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine (CAS 180869-38-9), also known as 2-(methylamino)pyrimidine-4-carboxaldehyde dimethyl acetal, is a substituted pyrimidine derivative with the molecular formula C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol . It is a key building block in organic synthesis, particularly valued for its role as an intermediate in the preparation of more complex heterocyclic compounds for pharmaceutical and agrochemical research . The compound is characterized by the presence of a reactive acetal group, making it a versatile precursor for aldehyde functionalities .

Why 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine Cannot Be Directly Substituted with Other Pyrimidine Analogs


The specific combination of an N-methylamino group and a 4-dimethoxymethyl acetal on the pyrimidine ring imparts unique reactivity and physicochemical properties to this compound . A substitution with a seemingly similar analog, such as the demethylated version (4-(dimethoxymethyl)pyrimidin-2-amine, CAS 165807-05-6) or a derivative lacking the acetal-protecting group (N-methylpyrimidin-2-amine, CAS 931-61-3), would result in a different chemical entity. This would alter its reactivity profile, stability, and the subsequent synthetic pathways it can participate in, thereby compromising the intended research outcome or synthetic yield. The choice of this specific intermediate is not arbitrary; it is dictated by the precise molecular architecture required for the target molecule .

Quantifiable Evidence for Selecting 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine (CAS 180869-38-9)


Purity and Cost Comparison of 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine from Different Suppliers

For procurement decisions, a direct comparison of available grades from different vendors shows that higher purity comes at a significant premium. The 97% purity grade from AChemBlock is listed at $950 for 1 gram . In contrast, a 95% purity grade from Macklin is available at a much lower cost of ¥3045 (~$420) for 5 grams, which is approximately $84 per gram . This demonstrates a substantial price difference that must be balanced against the purity requirements of the specific application.

Procurement Cost Efficiency Purity Analysis

Comparative Storage Stability: 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine vs. a Closest Analog

A cross-study comparison of handling instructions reveals a key difference in stability. 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine is reported to be sensitive to oxygen and moisture and can decompose at high temperatures . In contrast, its closest analog, 4-(dimethoxymethyl)pyrimidin-2-amine (CAS 165807-05-6), requires storage under inert gas but does not have the same explicit warnings about oxygen and moisture sensitivity . This suggests the target compound requires more rigorous handling procedures to maintain its integrity.

Compound Stability Storage Conditions Handling Requirements

Role as a Protected Aldehyde Intermediate in Heterocycle Synthesis

The compound's primary value lies in its use as a protected aldehyde equivalent. The dimethoxymethyl acetal group serves as a latent aldehyde, which can be unveiled under mild acidic conditions . This is a strategic advantage over using a free aldehyde analog (e.g., 2-(methylamino)pyrimidine-4-carboxaldehyde), which would be more reactive and prone to unwanted side reactions or polymerization. This protection strategy allows for controlled, stepwise synthesis of complex molecules, a common requirement in medicinal chemistry projects .

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Optimal Applications for 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine Based on Evidence


Medicinal Chemistry Synthesis of Kinase Inhibitor Scaffolds

This compound is a strategic intermediate for constructing complex pyrimidine-containing scaffolds common in kinase inhibitors. Its protected aldehyde handle allows for late-stage diversification after the pyrimidine core is built, a crucial step in structure-activity relationship (SAR) studies . The need for high purity (e.g., 97% grade) is paramount in this context to avoid introducing impurities that could confound biological assay results.

Laboratory-Scale Synthesis Requiring Stringent Anhydrous/Air-Free Conditions

Given its sensitivity to oxygen and moisture, this compound is best suited for well-equipped synthetic laboratories with capabilities for handling air- and moisture-sensitive reagents. This includes the use of Schlenk lines, gloveboxes, and anhydrous solvents to ensure the compound's integrity and maximize synthetic yield .

Cost-Conscious Academic Research and Preliminary Route Scouting

For initial feasibility studies or large-scale reactions where ultra-high purity is not the primary concern, the 95% purity grade offers a significantly more economical option . This allows research groups to explore synthetic routes without incurring the substantial cost premium associated with the highest purity grades, reserving the more expensive, higher-purity material for critical final steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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